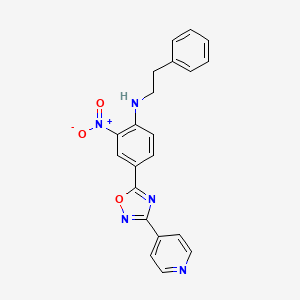
N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as APOM, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. APOM has been studied for its potential use as a therapeutic agent due to its unique structure and promising biological activities.
Mécanisme D'action
The mechanism of action of N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not fully understood, but it is believed to act by modulating various cellular pathways. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in disease progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects. This compound has also been shown to modulate the immune system and enhance the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has high purity and stability. This compound also has a well-defined structure, which makes it easy to study its biological effects. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide. One area of research is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another area of research is to optimize the synthesis of this compound to improve its yield and purity. Additionally, the potential use of this compound as an imaging agent in diagnostic applications warrants further investigation. Finally, the therapeutic potential of this compound in other diseases, such as cardiovascular disease and diabetes, should be explored.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide involves a series of chemical reactions that start with the condensation of 4-acetamidophenol and 2-(3-phenyl-1,2,4-oxadiazol-5-yl)methanol. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been extensively studied for its potential use as a therapeutic agent in various diseases. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its potential use as an imaging agent in diagnostic applications.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-16(29)25-18-11-13-19(14-12-18)26-24(30)20-9-5-6-10-21(20)31-15-22-27-23(28-32-22)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWSRFFIPBGOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702091.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)





